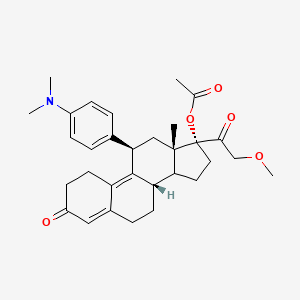
TelapristoneAcetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telapristone acetate, also known by its proposed brand names Proellex and Progenta, is a synthetic, steroidal selective progesterone receptor modulator (SPRM). It is structurally related to mifepristone and is under development by Repros Therapeutics for the treatment of breast cancer, endometriosis, and uterine fibroids . This compound was originally developed by the National Institutes of Health (NIH) and is currently in phase II clinical trials .
Preparation Methods
The synthesis of telapristone acetate involves several steps, starting from the basic steroidal structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are likely to involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Telapristone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the steroidal backbone, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds.
Scientific Research Applications
Telapristone acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selective progesterone receptor modulators.
Biology: Researchers use it to investigate the role of progesterone receptors in various biological processes.
Mechanism of Action
Telapristone acetate exerts its effects by selectively blocking the progesterone receptor. This action prevents progesterone from binding to its receptor, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival . This mechanism is particularly useful in conditions like breast cancer and uterine fibroids, where progesterone plays a key role in disease progression .
Comparison with Similar Compounds
Telapristone acetate is unique among selective progesterone receptor modulators due to its specific structure and mechanism of action. Similar compounds include:
Mifepristone: Another SPRM with a similar structure but different clinical applications.
Aglepristone: Used primarily in veterinary medicine.
Lilopristone: Another SPRM with potential therapeutic applications.
Telapristone acetate stands out due to its selective action on progesterone receptors and its potential for treating a wide range of conditions with fewer side effects compared to other SPRMs .
Properties
Molecular Formula |
C31H39NO5 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[(8S,11R,13S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27?,30-,31-/m0/s1 |
InChI Key |
JVBGZFRPTRKSBB-UUGVAUSTSA-N |
Isomeric SMILES |
CC(=O)O[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14107332.png)

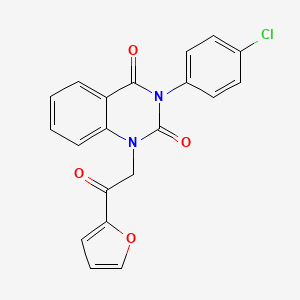
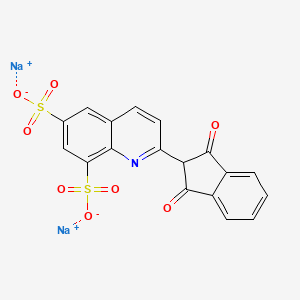
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14107346.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14107347.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14107350.png)
![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107352.png)
![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107360.png)
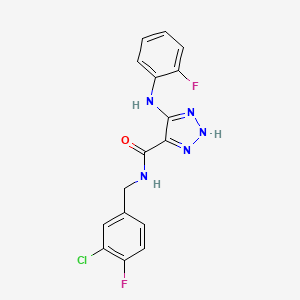
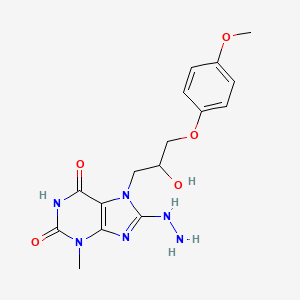
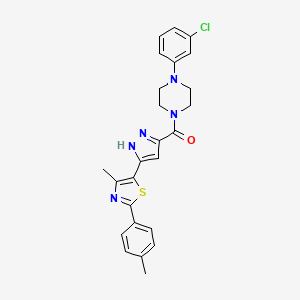
![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107386.png)
![2-(2-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B14107397.png)
